molecular formula C22H19FN2O4 B2491380 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide CAS No. 898465-12-8

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B2491380
CAS No.: 898465-12-8
M. Wt: 394.402
InChI Key: SMUMJVDCBTVCGX-UHFFFAOYSA-N
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Description

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of indole, pyran, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,3-dihydro-1H-indole with a suitable aldehyde to form the corresponding Schiff base, followed by cyclization to form the pyran ring.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted fluorophenyl compounds .

Scientific Research Applications

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-chlorophenyl)acetamide
  • **2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c23-17-6-2-3-7-18(17)24-22(27)14-29-21-13-28-16(11-20(21)26)12-25-10-9-15-5-1-4-8-19(15)25/h1-8,11,13H,9-10,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUMJVDCBTVCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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